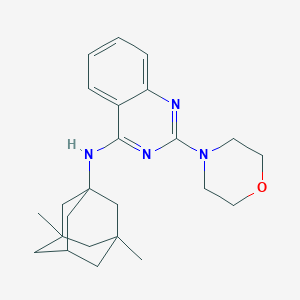![molecular formula C19H23N5O B11571712 1-[2-(morpholin-4-yl)ethyl]-N-(pyridin-4-ylmethyl)-1H-benzimidazol-2-amine](/img/structure/B11571712.png)
1-[2-(morpholin-4-yl)ethyl]-N-(pyridin-4-ylmethyl)-1H-benzimidazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(MORPHOLIN-4-YL)ETHYL]-N-[(PYRIDIN-4-YL)METHYL]-1H-1,3-BENZODIAZOL-2-AMINE is a complex organic compound that belongs to the class of benzodiazoles This compound is characterized by the presence of a morpholine ring, a pyridine ring, and a benzodiazole core
Preparation Methods
The synthesis of 1-[2-(MORPHOLIN-4-YL)ETHYL]-N-[(PYRIDIN-4-YL)METHYL]-1H-1,3-BENZODIAZOL-2-AMINE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzodiazole core, followed by the introduction of the morpholine and pyridine moieties. Common reaction conditions include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF). Industrial production methods may involve optimization of these reactions to increase yield and purity, utilizing techniques such as high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
1-[2-(MORPHOLIN-4-YL)ETHYL]-N-[(PYRIDIN-4-YL)METHYL]-1H-1,3-BENZODIAZOL-2-AMINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be synthesized using halogenating agents like thionyl chloride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but typically include various substituted benzodiazole derivatives.
Scientific Research Applications
1-[2-(MORPHOLIN-4-YL)ETHYL]-N-[(PYRIDIN-4-YL)METHYL]-1H-1,3-BENZODIAZOL-2-AMINE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as a bioactive molecule, with studies indicating its use in enzyme inhibition and as a probe for biological pathways.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: It is utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-[2-(MORPHOLIN-4-YL)ETHYL]-N-[(PYRIDIN-4-YL)METHYL]-1H-1,3-BENZODIAZOL-2-AMINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic processes.
Comparison with Similar Compounds
When compared to similar compounds, 1-[2-(MORPHOLIN-4-YL)ETHYL]-N-[(PYRIDIN-4-YL)METHYL]-1H-1,3-BENZODIAZOL-2-AMINE stands out due to its unique combination of structural features. Similar compounds include:
Benzodiazole derivatives: These compounds share the benzodiazole core but differ in the substituents attached to the core.
Morpholine derivatives: Compounds with a morpholine ring but different core structures.
Pyridine derivatives: Molecules containing a pyridine ring with various other functional groups.
The uniqueness of 1-[2-(MORPHOLIN-4-YL)ETHYL]-N-[(PYRIDIN-4-YL)METHYL]-1H-1,3-BENZODIAZOL-2-AMINE lies in its ability to combine these structural elements, resulting in a compound with diverse and potent biological activities.
Properties
Molecular Formula |
C19H23N5O |
|---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
1-(2-morpholin-4-ylethyl)-N-(pyridin-4-ylmethyl)benzimidazol-2-amine |
InChI |
InChI=1S/C19H23N5O/c1-2-4-18-17(3-1)22-19(21-15-16-5-7-20-8-6-16)24(18)10-9-23-11-13-25-14-12-23/h1-8H,9-15H2,(H,21,22) |
InChI Key |
ASBVNONXTAFQSH-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCN2C3=CC=CC=C3N=C2NCC4=CC=NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-[7-fluoro-1-(2-fluorophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11571632.png)
![N-[6,6-dimethyl-1-(2-methylpropyl)-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-3-phenylpropanamide](/img/structure/B11571644.png)
![N-benzyl-2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-methylacetamide](/img/structure/B11571650.png)
![ethyl 4-methyl-2-[(2-{[5-(propan-2-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}butanoyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B11571654.png)
![(5Z)-2-(furan-2-yl)-5-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11571662.png)

![3,5,7-trimethyl-4-(4-methylphenyl)-11-(3-nitrophenyl)-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene](/img/structure/B11571678.png)
![3-{[6-Methyl-2-(methylsulfanyl)pyrimidin-4-yl]oxy}-6-[2-(2-methylphenoxy)ethoxy]pyridazine](/img/structure/B11571685.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-6-(4-ethoxyphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11571687.png)
![(2E)-2-cyano-3-[2-(2-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B11571690.png)

![N-[3-(4-fluorophenyl)-3-(furan-2-yl)propyl]-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B11571704.png)
![ethyl [1-(4-fluorophenyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]carbamate](/img/structure/B11571721.png)
![3-(2-Chlorophenyl)-6-(4-ethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11571723.png)
